molecular formula C6H10ClN3O B1397236 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride CAS No. 1187830-91-6

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B1397236
CAS No.: 1187830-91-6
M. Wt: 175.61 g/mol
InChI Key: PDVSXYXCJQKNSH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a complex organic compound known for its versatile applications in scientific research and industry. This compound features a unique pyrazolopyridinone core, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves multi-step organic reactions. Initial steps often include cyclization reactions to form the pyrazolopyridinone ring structure. This might involve intermediates such as hydrazines and ketones, with catalysts and reaction conditions carefully optimized for high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods emphasize maintaining stringent reaction conditions to ensure consistency and quality. Automation and controlled environments are essential to manage the synthesis of complex organic molecules like this one.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: : This reaction can modify the core structure, adding oxygen-containing functional groups.

  • Reduction: : Useful for altering the oxidation state, typically under conditions involving reducing agents such as lithium aluminum hydride.

  • Substitution: : Common reagents like halogens can introduce different functional groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are often employed. Reaction conditions typically include solvent choices like ethanol or acetonitrile and temperatures ranging from ambient to slightly elevated, depending on the desired outcome.

Major Products Formed

The products vary based on the reaction type. Oxidation might produce hydroxylated derivatives, while reduction could yield simpler hydrogenated compounds. Substitution reactions often lead to halogenated or alkylated derivatives, expanding the compound's utility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for more complex molecules, aiding in the synthesis of novel materials and catalysts.

Biology

Biologically, it has been studied for its potential as a pharmacophore—a part of a molecular structure responsible for a particular biological interaction—in drug design and development.

Medicine

In medicine, 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.

Industry

In industrial applications, it is used in the production of specialty chemicals and advanced materials, leveraging its robust chemical framework.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazolopyridinone core can inhibit or activate pathways, influencing biological processes. Its precise mechanism often involves binding to active sites, altering protein functions, or modulating signal transduction pathways.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride stands out due to its unique ring structure and versatile reactivity. Comparable compounds include:

  • 1H-Pyrazolopyridines: : Similar core but different substitution patterns.

  • Hydroxyquinolines: : Another class with diverse biological activities.

  • Benzodiazepines: : Structurally different but sometimes functionally analogous in medicinal chemistry.

The unique combination of the pyrazolo and pyridinone structures in this compound enhances its chemical reactivity and biological interactions, distinguishing it from its peers.

Whew! If that wasn’t a deep dive, I don't know what is. What are you up to next?

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSXYXCJQKNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718483
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-91-6
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 3
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4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride

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